molecular formula C6H4FN3 B1279892 1-Azido-2-fluorobenzene CAS No. 3296-04-6

1-Azido-2-fluorobenzene

Cat. No.: B1279892
CAS No.: 3296-04-6
M. Wt: 137.11 g/mol
InChI Key: YOBOIKMFTLTNTR-UHFFFAOYSA-N
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Description

1-Azido-2-fluorobenzene is an aromatic azide compound with the molecular formula C6H4FN3. It is commonly used in organic synthesis, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions . This compound is known for its high reactivity and is often utilized in various chemical transformations.

Mechanism of Action

Target of Action

1-Azido-2-fluorobenzene is an aromatic azide Aromatic azides are generally used in copper (i)-catalyzed azide-alkyne cycloaddition reactions .

Mode of Action

The mode of action of this compound involves its interaction with copper (I) in azide-alkyne cycloaddition reactions . This reaction is a key step in the synthesis of various organic compounds.

Biochemical Pathways

It’s known that the compound is used in copper (i)-catalyzed azide-alkyne cycloaddition reactions , which are part of the broader class of click chemistry reactions. These reactions are widely used in drug discovery and bioconjugation applications.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of copper (I)-catalyzed azide-alkyne cycloaddition reactions, the compound contributes to the formation of a variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of copper (I)-catalyzed azide-alkyne cycloaddition reactions can be affected by factors such as temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

1-Azido-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition. This reaction is facilitated by copper(I) ions, which act as catalysts. The compound interacts with various enzymes and proteins, including copper(I) ions, to form stable triazole rings . These interactions are crucial for the synthesis of complex organic molecules and have applications in drug development and molecular biology.

Cellular Effects

This compound has been shown to influence cellular processes in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azide group is reactive and can form covalent bonds with biomolecules, leading to changes in their function . This reactivity can be harnessed to study protein interactions and cellular processes, making this compound a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings . This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting covalent bonds can alter the function of proteins and other biomolecules, leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Its reactivity with biomolecules can lead to long-term changes in cellular function, which can be observed in both in vitro and in vivo studies. Researchers must consider the stability and degradation of this compound when designing experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies. Researchers must carefully monitor the dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its azide group. The compound can undergo enzymatic defluorination, leading to the formation of fluorinated metabolites . These metabolites can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and must be considered in experimental studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for studying its biochemical effects and designing experiments to investigate its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-fluorobenzene can be synthesized through the reaction of 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the diazotization of 2-fluoroaniline followed by azidation. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

1-Azido-2-fluorobenzene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

2. Reduction Reactions:

3. Oxidation Reactions:

Scientific Research Applications

1-Azido-2-fluorobenzene has several applications in scientific research:

1. Chemistry:

2. Biology:

3. Medicine:

4. Industry:

Comparison with Similar Compounds

1-Azido-2-fluorobenzene can be compared with other aromatic azides such as 1-azido-4-fluorobenzene and 1-azido-2-chlorobenzene:

1. 1-Azido-4-fluorobenzene:

2. 1-Azido-2-chlorobenzene:

Uniqueness of this compound:

Properties

IUPAC Name

1-azido-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBOIKMFTLTNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469338
Record name 1-azido-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-04-6
Record name 1-azido-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-fluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 4.44g. (0.04 mole) of 2-fluoroaniline in 16 ml. of water and 9 ml. of concentrated HCl, kept at 0°-5° C., was treated with a solution of 2.90g. (0.04 mole) of NaNO2 in 10 ml. of water. The reaction mixture was aged for one-half hour at 0°-5° C. and there was then added slowly to the mixture a solution of 2.6g. (0.04 mole) of NaN3 in 10 ml. of water. The reaction mixture was then allowed to slowly reach room temperature, and it was noted that a gas was evolved. There was then added 40 ml. of petroleum ether, and the reaction mixture was shaken well, after which it was observed to separate into two separate layers. The yellow petroleum ether layer was separated, dried over MgSO4, and concentrated under reduced pressure at a temperature of about 30° C. There was produced 5.5g. of a yellow oil and the structure of the final product was confirmed by IR.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Sodium nitrite (510 mg) dissolved in 2 ml of water was dropped, under cooling with ice, into a solution of 1.0 g of 2-fluorophenylhydrazine hydrochloride in 5 ml of concentrated hydrochloric acid and 6 ml of diethyl ether. Temperature of the reaction solution was raised to room temperature followed by stirring for 2 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 400 mg of the title compound as a brown oily crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-2-fluorobenzene
Reactant of Route 2
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1-Azido-2-fluorobenzene
Reactant of Route 3
1-Azido-2-fluorobenzene
Reactant of Route 4
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1-Azido-2-fluorobenzene
Reactant of Route 5
1-Azido-2-fluorobenzene
Reactant of Route 6
1-Azido-2-fluorobenzene

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